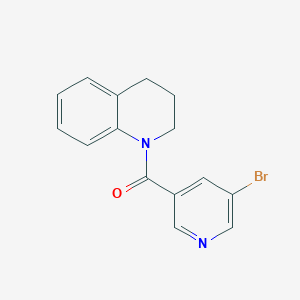

(5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

CAS No.:

Cat. No.: VC10904702

Molecular Formula: C15H13BrN2O

Molecular Weight: 317.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13BrN2O |

|---|---|

| Molecular Weight | 317.18 g/mol |

| IUPAC Name | (5-bromopyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |

| Standard InChI | InChI=1S/C15H13BrN2O/c16-13-8-12(9-17-10-13)15(19)18-7-3-5-11-4-1-2-6-14(11)18/h1-2,4,6,8-10H,3,5,7H2 |

| Standard InChI Key | BGJUBWQOROAVIK-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CN=C3)Br |

| Canonical SMILES | C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CN=C3)Br |

Introduction

(5-Bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that combines a brominated pyridine ring with a dihydroquinoline moiety through a methanone linkage. This unique structure suggests potential applications in medicinal chemistry due to the presence of a bromine atom, which is known to enhance biological activity through halogenation, and the methanone group, which contributes to its reactivity.

Synthesis Methods

The synthesis of (5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step reactions that require careful control of conditions to ensure the formation of the desired structure. Common methods include:

-

Condensation Reactions: Involving the reaction of a brominated pyridine derivative with a dihydroquinoline precursor in the presence of a catalyst.

-

Coupling Reactions: Utilizing palladium or copper catalysts to facilitate the formation of the carbon-carbon bond between the pyridine and dihydroquinoline moieties.

Biological Activity and Potential Applications

| Potential Biological Activities | Description |

|---|---|

| Anticancer Activity | Potential to inhibit tumor growth or proliferation. |

| Antimicrobial Activity | Possible effectiveness against bacterial or fungal pathogens. |

| Anti-inflammatory Activity | May reduce inflammation in biological systems. |

Similar Compounds and Comparison

Similar compounds include derivatives that share structural features with (5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, such as:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | Contains an aldehyde instead of a ketone. |

| (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | C15H14BrN3O2 | Incorporates a pyrrolidine ring. |

| 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one | C9H8BrNO | Isoquinoline structure with different reactivity. |

Future Research Directions

Future studies should focus on:

-

In Vitro and In Vivo Studies: To determine the compound's specific biological activities and potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: To explore how modifications to the compound's structure affect its biological activity.

-

Pharmacokinetic and Pharmacodynamic Studies: To understand how the compound is metabolized and interacts with biological systems.

Given the current lack of detailed research findings specific to (5-bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, further investigation is necessary to fully elucidate its properties and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume